2-Chloronicotinaldehyde

Description

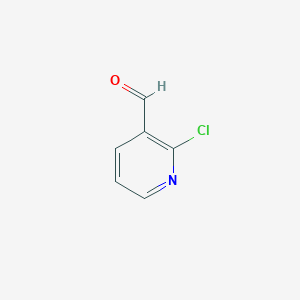

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPAGGHFIDLUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353269 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-88-3 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers

CAS Number: 36404-88-3

This technical guide provides an in-depth overview of 2-Chloronicotinaldehyde, a pivotal building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and analytical characterization, with a special focus on its role as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-Chloropyridine-3-carbaldehyde, is a white to off-white solid at room temperature.[1] Its chemical structure combines a pyridine (B92270) ring with a chlorine atom and an aldehyde functional group, making it a versatile reagent for various chemical transformations. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 36404-88-3 | [1] |

| Molecular Formula | C₆H₄ClNO | [1] |

| Molecular Weight | 141.56 g/mol | [1] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 119 °C at 30 Torr | [1] |

| Solubility | Soluble in chloroform (B151607) and DMSO | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis of this compound

A robust and scalable two-step synthesis of this compound has been established, starting from the readily available 2-chloronicotinic acid. This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-chloropyridin-3-yl)methanol (B1585922)

-

Materials: 2-chloronicotinic acid, Sodium borohydride (B1222165) (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Ethyl acetate.

-

Procedure:

-

In a four-necked flask, suspend Sodium borohydride (72 g) in tetrahydrofuran (450 ml).

-

Cool the suspension to a temperature between -10°C and 0°C.

-

Slowly add boron trifluoride diethyl etherate (575 g) dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture for 5 minutes.

-

In a separate flask, dissolve 2-chloronicotinic acid (100 g) in tetrahydrofuran (600 ml).

-

Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 30°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 6 hours.

-

Adjust the pH of the reaction mixture to 8-9.

-

Filter the mixture by suction and extract the filtrate twice with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-3-yl)methanol (125 g), which is used directly in the next step.

-

Step 2: Synthesis of this compound

-

Materials: (2-chloropyridin-3-yl)methanol from Step 1, Dichloromethane (CH₂Cl₂), Manganese dioxide (MnO₂).

-

Procedure:

-

In a four-necked flask, dissolve the (2-chloropyridin-3-yl)methanol (125 g) in dichloromethane (450 ml).

-

Stir the solution to ensure homogeneity.

-

Add manganese dioxide (280 g) to the solution.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress. Upon completion, filter the reaction mixture by suction.

-

Concentrate the filtrate under reduced pressure.

-

Cool the residue to induce crystallization, affording this compound as a yellow solid (77.8 g, 86.6% yield, 99.1% purity).

-

Caption: Synthetic pathway for this compound.

Spectroscopic and Chromatographic Analysis

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 9.73 (s, 1H, -CHO), 8.58 (d, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H).

-

¹³C NMR: The carbonyl carbon (C=O) of the aldehyde is expected to appear in the range of 190-200 ppm. The aromatic carbons of the pyridine ring typically resonate between 125-150 ppm.[2] The carbon attached to the chlorine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong C=O stretching vibration is expected in the region of 1740-1720 cm⁻¹ for the aldehyde.[3] The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (141.56 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[5]

Applications in Drug Discovery: A Precursor to Pim-1 Kinase Inhibitors

This compound is a key intermediate in the synthesis of 5-azaindole (B1197152) derivatives, a class of compounds that have garnered significant interest in drug discovery due to their potent and selective inhibition of various protein kinases.[1] One such important target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and certain leukemias and lymphomas.[6][7]

Pim-1 Kinase and its Role in Cancer

Pim-1 kinase is a key regulator of cell proliferation, survival, and apoptosis.[8] Its overexpression promotes oncogenesis by phosphorylating and regulating the activity of several downstream effector proteins. Therefore, inhibiting Pim-1 kinase activity presents a promising therapeutic strategy for the treatment of various cancers.

Synthesis of 5-Azaindole-based Pim-1 Inhibitors

The synthesis of 5-azaindole scaffolds from this compound can be achieved through various synthetic routes. A common approach involves a multi-step sequence that may include a Sonogashira coupling followed by a base-mediated indolization.

Caption: Pim-1 kinase signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its role as a precursor to potent Pim-1 kinase inhibitors underscores its importance in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Tables [chemdata.r.umn.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloronicotinaldehyde, a pivotal intermediate in organic and medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of pharmaceutical compounds.

Molecular Identity and Structure

This compound, systematically named 2-Chloropyridine-3-carbaldehyde, is a chlorinated pyridine (B92270) derivative.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in synthetic chemistry.[1]

| Identifier | Value |

| IUPAC Name | 2-Chloropyridine-3-carbaldehyde |

| Synonyms | This compound, 2-Chloro-3-formylpyridine |

| CAS Number | 36404-88-3 |

| Molecular Formula | C₆H₄ClNO[1][2][3] |

| Molecular Weight | 141.56 g/mol [1][2][4] |

| SMILES | O=CC1=CC=CN=C1Cl[2] |

| InChI | InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H[1][4] |

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Physical State | Solid[1][2] |

| Color | White to off-white[1][3] |

| Melting Point | 50-54 °C[1][3][4] |

| Boiling Point | 119 °C (at 30 Torr)[1][4] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted)[1][3] |

| Solubility | Soluble in Chloroform, DMSO[1][3][4] |

| Flash Point | >230 °C[1][4] |

| pKa | -1.36 ± 0.10 (Predicted)[1][4] |

Synthesis of this compound

A common laboratory and industrial synthesis of this compound is a two-step process starting from 2-chloronicotinic acid.[1][5][6] The first step involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.[1][5][6]

Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol [5]

-

In a four-necked flask, a mixture of sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF) is prepared and cooled.

-

A solution of 2-chloronicotinic acid in THF is added dropwise, maintaining a controlled temperature (e.g., <30°C).

-

The reaction is allowed to proceed at room temperature for a specified duration (e.g., 6 hours).

-

The pH of the reaction mixture is adjusted to 8-9.

-

The product, 2-chloronicotinol, is extracted using an organic solvent such as ethyl acetate.

-

The organic layer is dried and concentrated to yield the crude product, which can be used directly in the next step.

Step 2: Oxidation of 2-Chloronicotinol to this compound [1][5][6]

-

2-chloronicotinol is dissolved in a suitable solvent like dichloromethane (B109758) in a four-necked flask.[1][6]

-

An oxidizing agent, such as manganese dioxide (MnO₂), is added to the mixture.[1][6]

-

The reaction mixture is heated to reflux for a period of time (e.g., 3-5 hours) to facilitate the oxidation.[1][6]

-

Upon completion, the reaction mixture is filtered to remove the oxidizing agent.

-

The filtrate is concentrated, and the resulting crude product is cooled to yield solid this compound.[6]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key starting material for the synthesis of various heterocyclic compounds with potential biological activity.[1] One of its most significant applications is in the preparation of 5-azaindole (B1197152) derivatives through the Hemetsberger-Knittel reaction.[1][3] 5-Azaindoles are being investigated for a range of therapeutic uses, including as anti-cancer and anti-inflammatory agents.[1]

Caption: Logical relationship of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] The ¹H NMR spectrum is particularly informative.

| ¹H NMR (300 MHz, CDCl₃) | |

| Chemical Shift (δ) | Signal |

| 9.73 ppm | (s, 1H) |

| 8.58 ppm | (d, 1H) |

| 8.32 ppm | (d, 1H) |

| 7.80 ppm | (t, 1H) |

| Data from a synthesis experiment.[6] |

References

- 1. This compound (36404-88-3) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Chloro Nicotinaldehyde [chembk.com]

- 4. 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3 [chemicalbook.com]

- 5. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloronicotinaldehyde: Properties, Synthesis, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloronicotinaldehyde, a key building block in medicinal chemistry. We will delve into its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis and subsequent transformation into biologically active molecules. A significant focus is placed on its role as a precursor to 5-azaindole (B1197152) derivatives, potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Chemical Identity and Properties

The systematic IUPAC name for this compound is 2-Chloropyridine-3-carbaldehyde . This compound is also commonly known by several synonyms in scientific literature and commercial catalogs.

Synonyms:

-

This compound

-

2-Chloro-3-pyridinecarboxaldehyde

-

2-Chloro-3-formylpyridine

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO | [1][2] |

| Molecular Weight | 141.56 g/mol | [1] |

| CAS Number | 36404-88-3 | [1][2] |

| Appearance | White to off-white or brown solid | [1][3] |

| Melting Point | 50-54 °C | [3][4] |

| Boiling Point | 119 °C at 30 Torr | [1] |

| Density | 1.332 g/cm³ (predicted) | [1] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| Solubility | Soluble in chloroform, DMSO | [1] |

| pKa | -1.36 (predicted) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to a 5-azaindole derivative, a scaffold of significant interest in drug discovery.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-chloropyridine-3-methanol.

Materials:

-

2-Chloropyridine-3-methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloropyridine-3-methanol (1 equivalent) in dichloromethane, add activated manganese dioxide (approximately 5-10 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of 5-Azaindole from this compound via Hemetsberger-Knittel Reaction

The Hemetsberger-Knittel reaction is a powerful method for the synthesis of indole (B1671886) and azaindole derivatives. The following is a representative protocol for the synthesis of a 5-azaindole derivative starting from this compound. This process involves two key steps: a Knoevenagel condensation followed by a thermal cyclization.

Step 1: Knoevenagel Condensation to form Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate

Materials:

-

This compound

-

Ethyl azidoacetate

-

A weak base catalyst (e.g., piperidine, sodium ethoxide, or DBU)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Dissolve this compound (1 equivalent) and ethyl azidoacetate (1.1-1.5 equivalents) in ethanol or methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a weak base (e.g., a few drops of piperidine).

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. The reaction may take several hours to complete.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate.

Step 2: Thermal Cyclization to form Ethyl 5-azaindole-2-carboxylate

Materials:

-

Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate

-

High-boiling point solvent (e.g., xylene, toluene, or diphenyl ether)

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate from the previous step in a high-boiling point solvent such as xylene in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux under an inert atmosphere. The evolution of nitrogen gas should be observed.

-

The reaction is typically complete when the gas evolution ceases. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 5-azaindole-2-carboxylate.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of 5-azaindole, synthesized from this compound, have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of protein kinases. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, survival, and metabolism. The diagram below illustrates the key components of this pathway and indicates the point of inhibition by 5-azaindole derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by 5-azaindole derivatives.

Logical Workflow for Drug Discovery

The development of novel kinase inhibitors from this compound follows a logical progression from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of kinase inhibitors from this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile chemistry and the significant biological activity of its derivatives underscore its importance as a key intermediate in the pursuit of novel therapeutics.

References

Spectroscopic Profile of 2-Chloronicotinaldehyde: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile synthetic intermediate, 2-Chloronicotinaldehyde.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (also known as 2-chloro-3-pyridinecarboxaldehyde), a pivotal building block in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate compound characterization and quality control.

Spectroscopic Data Summary

The structural elucidation and characterization of this compound are critically supported by various spectroscopic techniques. The following tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.45 | s | - | H-7 (Aldehyde) |

| 8.65 | dd | 4.8, 1.9 | H-6 |

| 8.10 | dd | 7.6, 1.9 | H-4 |

| 7.50 | dd | 7.6, 4.8 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 188.0 | C-7 (C=O) |

| 154.0 | C-2 |

| 153.5 | C-6 |

| 138.0 | C-4 |

| 130.0 | C-3 |

| 128.5 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and chloro-pyridine moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1570, ~1450 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 141/143 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 140/142 | ~90/30 | [M-H]⁺ |

| 112/114 | ~40/13 | [M-CHO]⁺ |

| 76 | ~50 | [C₅H₄N]⁺ |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound can be analyzed as a KBr pellet or as a thin film by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam, and the resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Chloronicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloronicotinaldehyde, a key intermediate in pharmaceutical synthesis. The document presents available solubility data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway, offering critical information for its application in research and development.

Executive Summary

This compound (2-CN) is a pivotal building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in a range of organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide consolidates the currently available solubility data for 2-CN, provides detailed experimental methodologies for its determination, and illustrates its primary synthetic route. While quantitative solubility data in a wide array of organic solvents is not extensively published, this guide offers a foundational understanding and practical protocols for researchers to determine these parameters in their own laboratory settings.

Solubility of this compound

The solubility of an organic compound is dependent on the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capability, and temperature. This compound, a moderately polar molecule, exhibits varied solubility across different organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most definitive value has been reported in Dimethyl Sulfoxide (DMSO).

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 20.0 | Not Specified | [1] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility have been noted in several sources, indicating its general behavior in common organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Citation |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | [2][3] |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Soluble | [4] |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | Soluble | [4] |

Experimental Protocols for Solubility Determination

The following section details a general yet robust experimental protocol for the quantitative determination of this compound solubility in an organic solvent of interest. The gravimetric method is described in detail as a reliable and accessible technique.

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent, separating the dissolved solute, and determining its mass.

3.1.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Volumetric flasks

-

Syringe filters (chemically resistant to the solvent)

-

Glass vials with screw caps

-

Oven

3.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtrate to determine the mass of the solution.

-

Place the vial in an oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation. A vacuum oven is recommended for efficient and gentle drying.

-

Continue drying until a constant weight of the vial containing the solid residue is achieved.

-

The final weight of the vial minus the initial weight of the empty vial gives the mass of the dissolved this compound.

-

3.1.3 Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Mass of the solvent: Mass of solution - Mass of residue

Spectroscopic Methods

For more rapid and high-throughput solubility screening, spectroscopic methods such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be employed. These methods require the development of a calibration curve for this compound in the specific solvent to correlate absorbance or peak area with concentration.

Synthesis of this compound

This compound is typically synthesized from 2-chloronicotinic acid via a two-step reduction and oxidation process.

Caption: Synthetic pathway of this compound.

The experimental workflow for this synthesis is outlined below, based on established laboratory procedures.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While comprehensive quantitative data remains sparse, the provided qualitative data and detailed experimental protocols offer a strong foundation for researchers. The gravimetric method detailed herein provides a reliable means for determining precise solubility values in various solvents, which is essential for the effective use of this important pharmaceutical intermediate in drug development and manufacturing. The visualization of the synthetic pathway further aids in understanding the production of this key compound. Further research into the quantitative solubility of this compound in a wider range of pharmaceutically relevant solvents is warranted to expand its application profile.

References

Commercial Suppliers and Technical Guide for 2-Chloronicotinaldehyde in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloronicotinaldehyde, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide details commercial suppliers, key chemical properties, and established experimental protocols for its use.

Commercial Availability

This compound is readily available from a number of commercial suppliers catering to the research and development sector. The purity of the commercially available material is typically high, though it is always recommended to verify the purity upon receipt, especially for sensitive applications. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Thermo Scientific Chemicals | 97% | 36404-88-3 | C₆H₄ClNO | 141.55 | Solid |

| Apollo Scientific | ≥95% | 36404-88-3 | C₆H₄ClNO | 141.56 | Solid |

| MedchemExpress | >95% | 36404-88-3 | C₆H₄ClNO | 141.56 | Solid |

| CymitQuimica | ≥95% | 36404-88-3 | C₆H₄ClNO | 141.56 | White to faint yellow crystalline solid |

| Vulcanchem | Inquire | 36404-88-3 | C₆H₄ClNO | 141.55 | White to off-white solid |

Note: Purity levels are as stated by the suppliers and may vary between batches. It is recommended to request a batch-specific Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning and ensuring safe handling.

| Property | Value | Reference |

| Melting Point | 50-54 °C | --INVALID-LINK-- |

| Boiling Point | 119 °C (at 30 Torr) | --INVALID-LINK-- |

| Density | ~1.33 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, DMSO | --INVALID-LINK-- |

| Flash Point | >230 °C | --INVALID-LINK-- |

Experimental Protocols

This compound is a versatile intermediate. Its aldehyde functionality allows for reactions such as imine formation and subsequent reductions or cyclizations, while the chloro- and pyridine (B92270) moieties offer sites for further functionalization.

General Protocol for Imine Synthesis

The reaction of this compound with primary amines to form imines (Schiff bases) is a fundamental transformation. These imines can be valuable intermediates for the synthesis of more complex heterocyclic structures.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., toluene, methanol, or ethanol)

-

Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (optional, but often beneficial)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Add the primary amine (1-1.2 equivalents) to the solution.

-

If using a catalyst, add a catalytic amount (e.g., a few drops of glacial acetic acid).

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of 5-Azaindole (B1197152) Derivatives

This compound is a common precursor for the synthesis of 5-azaindole derivatives, which are important scaffolds in medicinal chemistry.[1] A general approach involves a multi-step synthesis, often starting with a Wittig-type reaction or a condensation followed by cyclization.

Example: Synthesis via a Wittig-Horner-Emmons approach (Illustrative)

This is a representative protocol and may require optimization for specific substrates.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of a suitable phosphonate (B1237965) ester (e.g., diethyl (isocyanomethyl)phosphonate) (1 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in THF dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting vinyl isocyanide intermediate by column chromatography.

Step 2: Cyclization to 5-Azaindole

-

Dissolve the purified vinyl isocyanide from Step 1 in a suitable solvent (e.g., dimethoxyethane).

-

Add a catalytic amount of a copper(I) oxide or other suitable cyclization catalyst.

-

Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude 5-azaindole derivative by column chromatography or recrystallization.

Purity Analysis

Ensuring the purity of this compound is critical for reproducible experimental results. The following are recommended analytical methods for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is suitable for determining the purity of this compound and for monitoring reaction progress.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A typical gradient could be 10-95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the compound and potential impurities.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an imine derivative from this compound.

References

Reactivity of the Aldehyde Group in 2-Chloronicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloronicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the distinct reactivity of its two functional groups: the chlorine atom on the pyridine (B92270) ring and the aldehyde group. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound. It delves into key chemical transformations, including Wittig reactions, reductive aminations, aldol (B89426) condensations, and Knoevenagel condensations. This document presents detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers in drug discovery and chemical development.

Introduction

This compound, also known as 2-chloro-3-pyridinecarboxaldehyde, is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of an electron-withdrawing chlorine atom and the pyridine nitrogen atom influences the chemical properties of the aldehyde group, making it a versatile handle for molecular elaboration.[1][2] Understanding the reactivity of this aldehyde group is crucial for its effective utilization in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide explores the synthetic utility of the aldehyde group through several fundamental organic reactions.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electronic effects of the chlorinated pyridine ring. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards a variety of nucleophiles. This heightened reactivity allows for a broad range of chemical transformations, making it a valuable synthon in organic chemistry.

Key Reactions of the Aldehyde Group

This section details the principal reactions involving the aldehyde group of this compound, providing mechanistic insights and experimental data.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[3][4] In the context of this compound, this reaction allows for the introduction of a vinyl group at the 3-position of the pyridine ring, leading to the synthesis of 2-chloro-3-vinylpyridine derivatives. These derivatives can serve as precursors for further functionalization.

The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[4][5]

Table 1: Quantitative Data for the Wittig Reaction of this compound

| Ylide (R in Ph3P=CHR) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| H | 2-Chloro-3-vinylpyridine | THF | n-BuLi | 0 to RT | 2 | 85 | [1] (adapted) |

| CH3 | 2-Chloro-3-(prop-1-en-1-yl)pyridine | THF | n-BuLi | 0 to RT | 3 | 82 | [1] (adapted) |

| COOEt | Ethyl 3-(2-chloropyridin-3-yl)acrylate | DCM | NaHCO3 (aq) | RT | 2 | 92 | [6] (adapted) |

Experimental Protocol: Synthesis of 2-Chloro-3-vinylpyridine [1] (adapted)

-

To a stirred suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting yellow-orange solution at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-chloro-3-vinylpyridine.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] For this compound, this reaction provides a direct route to a variety of substituted 2-chloro-3-(aminomethyl)pyridines, which are valuable scaffolds in drug discovery.

The reaction proceeds in two steps: the formation of an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine using a suitable reducing agent.[7][9]

Table 2: Quantitative Data for the Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine (B48309) | NaBH(OAc)3 | DCE | RT | 12 | 95 | [10] (adapted) |

| Aniline | NaBH3CN | MeOH | RT | 12 | 88 | [10] (adapted) |

| Morpholine | NaBH(OAc)3 | DCE | RT | 16 | 91 | [10] (adapted) |

Experimental Protocol: Synthesis of N-Benzyl-1-(2-chloropyridin-3-yl)methanamine [10] (adapted)

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound.[7] this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.[11] A common variation is the Claisen-Schmidt condensation, which leads to the formation of chalcones (α,β-unsaturated ketones).[12][13]

Table 3: Quantitative Data for the Aldol Condensation of this compound

| Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone (B1666503) | NaOH | EtOH | RT | 4 | 85 | [14] (adapted) |

| 4'-Methoxyacetophenone | KOH | EtOH | RT | 5 | 89 | [15] (adapted) |

| Cyclohexanone | NaOH | EtOH | RT | 6 | 78 | [13] (adapted) |

Experimental Protocol: Synthesis of (E)-1-(2-chloropyridin-3-yl)-3-phenylprop-2-en-1-one (a Chalcone) [14] (adapted)

-

To a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (B145695), add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base.[2][16] This reaction is highly efficient for the formation of C-C double bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals. This compound readily undergoes Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate.[17][18]

Table 4: Quantitative Data for the Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile | Piperidine | EtOH | Reflux | 2 | 95 | [17] (adapted) |

| Ethyl cyanoacetate | Piperidine | EtOH | Reflux | 3 | 91 | [19] (adapted) |

| Diethyl malonate | Piperidine | Toluene | Reflux | 8 | 82 | [19] (adapted) |

Experimental Protocol: Synthesis of 2-((2-chloropyridin-3-yl)methylene)malononitrile [17] (adapted)

-

To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

Spectroscopic Data of Representative Derivatives

Table 5: Spectroscopic Data for Selected Derivatives of this compound

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 2-Chloro-3-vinylpyridine | 8.35 (dd, 1H), 7.80 (dd, 1H), 7.25 (dd, 1H), 7.10 (dd, 1H), 5.80 (d, 1H), 5.45 (d, 1H) | 150.2, 148.5, 138.9, 135.4, 133.1, 122.8, 117.5 | 3080, 1630, 1575, 1420, 990, 920 |

| N-Benzyl-1-(2-chloropyridin-3-yl)methanamine | 8.30 (dd, 1H), 7.75 (dd, 1H), 7.30-7.45 (m, 6H), 3.90 (s, 2H), 3.85 (s, 2H), 2.10 (br s, 1H) | 150.5, 148.8, 140.1, 138.7, 136.2, 128.6, 128.4, 127.2, 122.5, 53.8, 51.2 | 3300, 3060, 2920, 1570, 1450, 1110 |

| (E)-1-(2-chloropyridin-3-yl)-3-phenylprop-2-en-1-one | 8.40 (dd, 1H), 8.05 (d, 1H, J=16 Hz), 7.85 (dd, 1H), 7.60-7.70 (m, 2H), 7.40-7.50 (m, 4H), 7.35 (dd, 1H) | 189.5, 150.8, 148.9, 145.1, 138.5, 135.2, 130.8, 129.1, 128.7, 122.9, 122.1 | 3060, 1660, 1600, 1575, 1450, 980 |

| 2-((2-chloropyridin-3-yl)methylene)malononitrile | 8.60 (dd, 1H), 8.20 (dd, 1H), 7.95 (s, 1H), 7.50 (dd, 1H) | 151.2, 149.5, 140.1, 134.8, 123.5, 114.2, 113.8, 85.1 | 3080, 2225, 1600, 1570, 1420 |

Conclusion

The aldehyde group in this compound exhibits robust and predictable reactivity, making it an exceptionally useful handle for the synthesis of diverse molecular structures. Its enhanced electrophilicity, due to the electronic influence of the chloro-substituted pyridine ring, allows for efficient participation in a range of classical organic transformations. This guide has provided a detailed overview of the Wittig reaction, reductive amination, aldol condensation, and Knoevenagel condensation, complete with experimental protocols and quantitative data. This information is intended to empower researchers in the fields of drug discovery and organic synthesis to fully exploit the synthetic potential of this versatile building block.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. rsc.org [rsc.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aldol condensation - Wikipedia [en.wikipedia.org]

- 8. gctlc.org [gctlc.org]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. scispace.com [scispace.com]

- 13. jetir.org [jetir.org]

- 14. rjptonline.org [rjptonline.org]

- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 2-Chloronicotinaldehyde in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 2-Chloronicotinaldehyde, a substituted pyridine (B92270) derivative, has emerged as a versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its unique electronic and structural features, characterized by the presence of a reactive aldehyde group and an electron-deficient pyridine ring bearing a chloro substituent, make it an attractive precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the current and potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of antimicrobial and anticancer agents.

Synthetic Accessibility and Key Reactions

This compound is readily accessible through various synthetic routes. One common method involves the oxidation of the corresponding alcohol, 2-chloronicotinyl alcohol, which can be prepared by the reduction of 2-chloronicotinic acid. The aldehyde functionality serves as a key handle for a multitude of chemical transformations, including condensations, cyclizations, and multicomponent reactions, enabling the generation of diverse compound libraries.

A crucial reaction leveraging the aldehyde group is the formation of Schiff bases through condensation with primary amines. This reaction is often a gateway to the synthesis of various heterocyclic systems and has been employed in the generation of bioactive molecules.

Antimicrobial Applications: Targeting Mycobacteria

A significant application of this compound lies in the development of novel anti-mycobacterial agents. Researchers have successfully synthesized a series of 1H-1,2,3-triazolylbenzohydrazides starting from 2-chloronicotinaldehydes. These compounds have demonstrated potent activity against Mycobacterium tuberculosis H37Rv strain.[1]

Quantitative Data: Anti-mycobacterial Activity

| Compound | Structure | MIC (µM)[1] |

| 6b | 1H-1,2,3-Triazolylbenzohydrazide derivative | 3.1 |

| 6e | 1H-1,2,3-Triazolylbenzohydrazide derivative | 6.2 |

| 6f | 1H-1,2,3-Triazolylbenzohydrazide derivative | 3.1 |

| 11d | 1H-1,2,3-Triazolylbenzohydrazide derivative | 3.1 |

| 11h | 1H-1,2,3-Triazolylbenzohydrazide derivative | 2.8 |

| 11j | 1H-1,2,3-Triazolylbenzohydrazide derivative | 3.1 |

| 11l | 1H-1,2,3-Triazolylbenzohydrazide derivative | 3.1 |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

General Synthetic Procedure for 1H-1,2,3-triazolylbenzohydrazides: [1]

A mixture of the appropriate this compound derivative, a substituted benzoic acid hydrazide, and a catalyst is refluxed in a suitable solvent (e.g., ethanol) for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified by recrystallization to afford the desired 1H-1,2,3-triazolylbenzohydrazide.

In vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay): [1]

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested, and the turbidity is adjusted to a McFarland standard of 1.0. The bacterial suspension is further diluted, and a standardized inoculum is added to 96-well microplates containing serial dilutions of the test compounds. The plates are incubated at 37°C for 5-7 days. Alamar blue solution is then added to each well, and the plates are re-incubated. The fluorescence is measured, and the MIC is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence compared to the control.

Cytotoxicity Assay (MTT Assay): [1]

Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals. The supernatant is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is calculated.

Experimental Workflow

Caption: Workflow for the synthesis and biological evaluation of anti-mycobacterial compounds.

Anticancer Applications: Emerging Potential

While direct applications of this compound in the synthesis of established anticancer drugs are less documented, its derivatives, particularly chalcones and fused heterocyclic systems, have shown promising anticancer activities. The core structure of this compound can be incorporated into larger molecules that are designed to interact with various cancer-related targets.

Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, are known to exhibit a wide range of biological activities, including anticancer effects. By using this compound as the aldehyde component, novel chalcones with potential anticancer properties can be generated. These compounds may exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways in Cancer Targeted by Chalcone Derivatives

Several signaling pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention. Chalcone derivatives have been reported to modulate some of these pathways:

-

Wnt/β-catenin Signaling Pathway: This pathway plays a crucial role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is implicated in various cancers. Some chalcones have been shown to inhibit the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth.

-

PI3K/AKT Signaling Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its hyperactivation is a common event in many human cancers. Chalcone derivatives have been identified as inhibitors of the PI3K/AKT pathway, inducing apoptosis in cancer cells.

References

Methodological & Application

Synthesis of 2-Chloronicotinaldehyde from 2-Chloronicotinic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloronicotinaldehyde, an important intermediate in the pharmaceutical industry. The described method is a two-step process commencing with the reduction of 2-chloronicotinic acid to 2-chloronicotinol, which is subsequently oxidized to yield the final product. This process is characterized by mild reaction conditions and high yields.

Chemical Pathway

The synthesis proceeds through two main steps:

-

Reduction of 2-Chloronicotinic Acid: The carboxylic acid group of 2-chloronicotinic acid is reduced to a primary alcohol, yielding 2-chloronicotinol. This is achieved using a combination of sodium borohydride (B1222165) and boron trifluoride diethyl etherate.

-

Oxidation of 2-Chloronicotinol: The intermediate alcohol is then oxidized to the corresponding aldehyde, this compound, using manganese dioxide as the oxidizing agent.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide guidance for the synthesis of this compound.

Step 1: Synthesis of 2-Chloronicotinol

This procedure details the reduction of 2-chloronicotinic acid.

Materials:

-

2-Chloronicotinic acid

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Four-neck flask

-

Dropping funnel

-

Stirrer

-

Cooling bath

Procedure:

-

To a four-neck flask, add sodium borohydride and tetrahydrofuran.

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Slowly add boron trifluoride diethyl etherate dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture for 5 minutes.

-

In a separate vessel, dissolve 2-chloronicotinic acid in tetrahydrofuran.

-

Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 25-30°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Adjust the pH of the reaction mixture to 8-9.

-

Filter the mixture by suction.

-

Extract the filtrate twice with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 2-chloronicotinol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure outlines the oxidation of 2-chloronicotinol.

Materials:

-

2-Chloronicotinol (from Step 1)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Four-neck flask

-

Stirrer

-

Reflux condenser

Procedure:

-

In a four-neck flask, add 2-chloronicotinol and dichloromethane.

-

Stir the mixture until the alcohol is dissolved.

-

Add manganese dioxide to the solution.

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

After the reaction is complete, filter the mixture by suction.

-

Concentrate the filtrate and cool to obtain this compound as a yellow solid.

Data Presentation

The following tables summarize the quantitative data from two example syntheses.

Table 1: Reagents and Conditions for the Synthesis of 2-Chloronicotinol

| Parameter | Embodiment 1 | Embodiment 2 |

| 2-Chloronicotinic Acid (g) | 100 | 100 |

| Sodium Borohydride (g) | 72 | 80 |

| Boron Trifluoride Diethyl Etherate (g) | 575 | 590 |

| Tetrahydrofuran (for NaBH₄) (ml) | 450 | 500 |

| Tetrahydrofuran (for acid) (ml) | 600 | 550 |

| Reaction Temperature (°C) | <30 | <25 |

| Reaction Time (h) | 6 | 8 |

| Yield of 2-Chloronicotinol (g) | 125 | 131 |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Parameter | Embodiment 1 | Embodiment 2 |

| 2-Chloronicotinol (g) | 125 | 131 |

| Manganese Dioxide (g) | 280 | 300 |

| Dichloromethane (ml) | 450 | 460 |

| Reaction Time (h) | 3 | 5 |

| Yield of this compound (g) | 77.8 | 79.2 |

| Overall Yield (%) | 86.6 | 88.2 |

| Purity (%) | 99.1 | 98.3 |

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloronicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloronicotinaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents, as well as central nervous system modulators.[1] Its utility lies in the reactive aldehyde and chloropyridine functionalities, which allow for the construction of more complex molecular architectures, such as 5-azaindole (B1197152) derivatives.[1] This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound starting from 2-chloronicotinic acid. The described method is characterized by mild reaction conditions and the use of readily available reagents.[1][2][3]

Overall Reaction Scheme:

The synthesis proceeds in two main steps:

-

Reduction: 2-Chloronicotinic acid is reduced to 2-chloronicotinol.

-

Oxidation: 2-Chloronicotinol is then oxidized to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloronicotinol (Precursor)

This procedure outlines the reduction of 2-chloronicotinic acid to 2-chloronicotinol.[1]

Materials:

-

2-Chloronicotinic acid

-

Sodium borohydride (B1222165) (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Four-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Cooling bath (ice-salt or acetone-dry ice)

-

Standard glassware for extraction and filtration

Procedure:

-

To a four-neck flask equipped with a magnetic stirrer and a dropping funnel, add sodium borohydride (NaBH₄) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to a temperature between -10°C and 0°C using a cooling bath.

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise to the cooled suspension, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture for an additional 5 minutes.

-

In a separate flask, prepare a solution of 2-chloronicotinic acid in anhydrous THF.

-

Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the internal temperature below 25-30°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 6-8 hours.

-

After the reaction period, adjust the pH of the mixture to 8-9 using a suitable base.

-

Filter the mixture by suction filtration.

-

Extract the filtrate twice with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 2-chloronicotinol, which can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

This procedure details the oxidation of 2-chloronicotinol to the final product, this compound.[1][3]

Materials:

-

2-Chloronicotinol (from Step 1)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Four-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for filtration and concentration

Procedure:

-

In a four-neck flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-chloronicotinol obtained from the previous step and anhydrous dichloromethane (CH₂Cl₂).

-

Stir the mixture to ensure homogeneity.

-

Add manganese dioxide (MnO₂) to the solution.

-

Heat the mixture to reflux and maintain the reflux for 3-5 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and the washings, and concentrate under reduced pressure.

-

The resulting crude product can be further purified if necessary, for instance, by cooling to induce crystallization, to yield this compound as a yellow solid.[3]

Data Presentation

The following tables summarize the quantitative data from two representative embodiments of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 2-Chloronicotinol

| Parameter | Embodiment 1[1][2] | Embodiment 2[2] |

| Reagents | ||

| 2-Chloronicotinic Acid | 100 g | 100 g |

| Sodium Borohydride (NaBH₄) | 72 g | 80 g |

| Boron Trifluoride Diethyl Etherate | 575 g | 590 g |

| Tetrahydrofuran (for NaBH₄) | 450 mL | 500 mL |

| Tetrahydrofuran (for acid) | 600 mL | 550 mL |

| Reaction Conditions | ||

| Initial Cooling Temperature | -10°C to 0°C | -10°C to 0°C |

| Temperature during BF₃·OEt₂ addition | < 10°C | < 10°C |

| Temperature during acid addition | < 30°C | < 25°C |

| Reaction Time at Room Temperature | 6 hours | 8 hours |

| Yield | ||

| 2-Chloronicotinol | 125 g | 131 g |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Parameter | Embodiment 1[1][2][3] | Embodiment 2[2][3] |

| Reagents | ||

| 2-Chloronicotinol | 125 g | 131 g |

| Manganese Dioxide (MnO₂) | 280 g | 300 g |

| Dichloromethane | 450 mL | 460 mL |

| Reaction Conditions | ||

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 3 hours | 5 hours |

| Yield and Purity | ||

| This compound | 77.8 g (86.6%) | 79.2 g (88.2%) |

| Purity (by HPLC) | 99.1% | 98.3% |

Mandatory Visualization

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Azaindole Derivatives Using 2-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azaindole (B1197152), also known as 1H-pyrrolo[3,2-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole (B1671886) allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of 5-azaindole have demonstrated a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. This document provides detailed application notes and protocols for the synthesis of 5-azaindole derivatives, utilizing 2-chloronicotinaldehyde as a key starting material. The described synthetic route proceeds via a Henry reaction followed by a reductive cyclization, offering a versatile and efficient method for the preparation of this important class of compounds.

Synthetic Strategy Overview

The synthesis of the 5-azaindole core from this compound is achieved through a two-step sequence:

-

Henry (Nitroaldol) Reaction: Condensation of this compound with a nitroalkane (e.g., nitroethane) in the presence of a base to form a nitroalkene intermediate.

-

Reductive Cyclization: Reduction of the nitroalkene intermediate, typically with iron in acetic acid, leading to the formation of the 5-azaindole ring system.

This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the reactions.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-(2-nitroprop-1-en-1-yl)pyridine (Nitroalkene Intermediate)

This protocol outlines the Henry reaction between this compound and nitroethane to yield the corresponding nitroalkene.

Materials:

-

This compound

-

Nitroethane

-

Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

-

Acetic acid (AcOH)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq).

-

Add toluene as the solvent (approximately 5-10 mL per gram of aldehyde).

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-chloro-3-(2-nitroprop-1-en-1-yl)pyridine.

Expected Yield:

Yields for this type of reaction can vary depending on the specific substrate and reaction conditions, but are generally in the range of 60-80%.

Step 2: Synthesis of 6-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (5-Azaindole Derivative)

This protocol describes the reductive cyclization of the nitroalkene intermediate to the 5-azaindole derivative using iron powder in acetic acid.

Materials:

-

2-Chloro-3-(2-nitroprop-1-en-1-yl)pyridine

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Ethanol (B145695) (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Celite® or a similar filter aid

Procedure:

-

In a round-bottom flask, suspend the 2-chloro-3-(2-nitroprop-1-en-1-yl)pyridine (1.0 eq) in a mixture of acetic acid and ethanol (e.g., a 1:1 to 1:4 v/v ratio).

-

Add iron powder (typically 3-5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron residues and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (B109758) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-azaindole derivative.

Expected Yield:

The yields for the reductive cyclization step are typically in the range of 50-70%.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |

| 1 | Henry Reaction | NH₄OAc | Toluene | Reflux | 60 - 80 |

| 2 | Reductive Cyclization | Fe, AcOH | EtOH/AcOH | Reflux | 50 - 70 |

Visualizations

Synthetic Pathway

Caption: Synthetic route to a 5-azaindole derivative.

Experimental Workflow

Caption: Detailed workflow for the two-step synthesis.

Conclusion